N-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide
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Overview
Description
N-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, substituted with a 3-chloro-4-fluorophenyl group and a 2-methylbenzyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone.
Substitution Reactions:
Amidation: The final step involves the amidation reaction where the 2-methylbenzyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2’-fluorobenzanilide
- 3-chloro-4’-fluorobenzanilide
- 2,4-dichloro-4’-fluorobenzanilide
Uniqueness
N-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is unique due to its specific substitution pattern and the presence of both a quinoxaline core and a 2-methylbenzyl group. This combination of structural features may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C26H22ClFN4O3 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H22ClFN4O3/c1-16-7-3-4-8-18(16)14-31(17(2)33)25-26(35)32(23-10-6-5-9-22(23)30-25)15-24(34)29-19-11-12-21(28)20(27)13-19/h3-13H,14-15H2,1-2H3,(H,29,34) |
InChI Key |
TZUWJOHROOCKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)C |
Origin of Product |
United States |
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